REACTION_CXSMILES
|
[F:1][C:2]([F:6])([F:5])[C:3]#[CH:4].C([Li])CCC.C(O[C:15]1[CH:25]=[C:24](I)[CH:23]=[CH:22][C:16]=1[C:17]([O:19][CH2:20][CH3:21])=[O:18])C>[Cl-].[Zn+2].[Cl-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCCC1>[F:1][C:2]([F:6])([F:5])[C:3]#[C:4][C:24]1[CH:23]=[CH:22][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][CH:25]=1 |f:3.4.5,^1:33,35,54,73|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C#C)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
2.15 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(C)OC1=C(C(=O)OCC)C=CC(=C1)I
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
6.87 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
After stirring 2.5 h at −78° C.
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
condensed in a flame-dried Schlenk tube
|
Type
|
CUSTOM
|
Details
|
immersed in a dry ice/acetone bath
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was transferred to an ice-water bath
|
Type
|
TEMPERATURE
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Details
|
maintained at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
TEMPERATURE
|
Details
|
after 1 h warmed to 50° C. for 18 h
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between brine (70 mL) and methylene chloride (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue
|
Type
|
WASH
|
Details
|
by flash column chromatography (silica gel, eluting with 1/1 mixture of methylene chloride and hexanes)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C#CC1=CC=C(C(=O)OCC)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.474 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 62.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |